methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate
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Overview
Description
Preparation Methods
Industrial Production: Information on industrial-scale production methods is scarce. Researchers and manufacturers likely explore various synthetic pathways to optimize yield and efficiency.
Chemical Reactions Analysis
Reactivity: Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate may undergo various reactions, including:
Oxidation: Oxidative transformations of the carbonyl groups.
Reduction: Reduction of the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions at the carboxylate group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the specific reaction type.
Scientific Research Applications
Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery due to its structural features.
Medicine: Investigated for therapeutic properties.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While detailed comparisons are limited, researchers can explore related compounds to highlight methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate’s uniqueness.
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 3,4-dioxo-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(14)4-2-5-9-10-6(12)7(13)11(5)3-4/h4H,2-3H2,1H3,(H,10,12) |
InChI Key |
YCCKBKUGNMYJAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=NNC(=O)C(=O)N2C1 |
Origin of Product |
United States |
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